3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile
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Overview
Description
3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a thiophene moiety attached at the 3-position and a nitrile group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with thiophene-2-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of an acid catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the thiophene ring.
Scientific Research Applications
3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices.
Biological Studies: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their chemical and biological properties.
Thiophene-containing heterocycles: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene moiety but have different functional groups attached.
Uniqueness
3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to the combination of the imidazo[1,5-a]pyridine core with a thiophene ring and a nitrile group. This specific arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and materials science applications .
Properties
Molecular Formula |
C12H7N3S |
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Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-thiophen-2-ylimidazo[1,5-a]pyridine-1-carbonitrile |
InChI |
InChI=1S/C12H7N3S/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H |
InChI Key |
LXQJRBQVSGGFMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)C#N |
Origin of Product |
United States |
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